

Comparative Analysis of NPhenylbenzenesulfonamide Derivatives: An In Vitro and In Vivo Overview

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Compound of Interest

N,2-dimethyl-Nphenylbenzenesulfonamide

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various N-phenylbenzenesulfonamide derivatives based on available preclinical data. Due to a lack of specific comparative studies on **N,2-dimethyl-N-phenylbenzenesulfonamide** derivatives, this guide focuses on closely related analogs, offering insights into their potential as therapeutic agents.

This analysis synthesizes findings from multiple studies to highlight the diverse pharmacological potential of the N-phenylbenzenesulfonamide scaffold, with activities spanning anticonvulsant, anti-inflammatory, antimicrobial, and anticancer domains.

Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on N-phenylbenzenesulfonamide and related sulfonamide derivatives.

Table 1: In Vivo Anticonvulsant Activity of Benzenesulfonamide Derivatives



Compoun d	Animal Model	Test	ED ₅₀ (mg/kg)	TD₅o (mg/kg)	Protectiv e Index (PI = TD50/ED50	Source
2,2- dipropyl- N¹-(4- sulfamoylp henyl)malo namide (18b)	Mice	MES	16.36	>400	>24.8	[1][2]
2,2- dimethyl-N- (4- sulfamoylp henyl)cyclo propane- 1,1- dicarboxa mide (12c)	Mice	scPTZ	22.50	>450	>20.4	[1][2]
Phenylsulf onamide Derivative 1	Rats/Mice	MES	-	-	-	[2]
Phenylsulf onamide Derivative 2	Rats/Mice	MES	-	-	-	[2]
Phenylsulf onamide Derivative 6	Rats/Mice	MES	-	-	-	[2]



Phenylsulf onamide						
Derivative 19	Rats/Mice	MES	-	-	-	[2]

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole. A higher Protective Index indicates a better safety profile.

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Benzenesulfonamide Derivatives

Compoun d	In Vitro Assay	Target	IC50	In Vivo Model	Inhibition (%)	Source
LASSBio- 1439 (2e)	TNF-α release	TNF-α	Similar to Thalidomid e	Murine pulmonary inflammatio n	Significant	[3][4]
LASSBio- 1454 (15)	TNF-α release	TNF-α	Significant	Murine pulmonary inflammatio n	Pronounce d	[3][4]
Carboxami de Derivative 4a	-	-	-	Carrageen an-induced rat paw edema	94.69% (at 1h)	[5][6]
Carboxami de Derivative 4c	-	-	-	Carrageen an-induced rat paw edema	94.69% (at 1h)	[5][6]

Table 3: In Vitro Antimicrobial Activity of Benzenesulfonamide Derivatives



Compound	Microorganism	MIC (mg/mL)	Source
Derivative 4d	E. coli	6.72	[5][6]
Derivative 4h	S. aureus	6.63	[5][6]
Derivative 4a	P. aeruginosa	6.67	[5][6]
Derivative 4a	S. typhi	6.45	[5][6]
Derivative 4f	B. subtilis	6.63	[5][6]
Derivative 4e	C. albicans	6.63	[5][6]
Derivative 4h	C. albicans	6.63	[5][6]
Derivative 4e	A. niger	6.28	[5][6]

MIC: Minimum Inhibitory Concentration.

Table 4: In Vitro Anticancer and Antioxidant Activity of Benzenesulfonamide Derivatives



Compoun d	Cell Line	Activity	IC ₅₀	Antioxida nt Assay	IC ₅₀	Source
Derivative 4e	-	Antioxidant	0.3287 mg/mL	-	-	[5][6]
2-(4- (dimethyla mino) benzyliden e)-N- (phenylsulf onyl)hydra zine-1- carbothioa mide (4e)	MCF-7	Anticancer	-	DPPH	Most potent in series	[7]
2-(4- methoxy benzyliden e)-N- (phenylsulf onyl)hydra zine-1- carbothioa mide (4c)	MCF-7	Anticancer	-	DPPH	Most potent in series	[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Anticonvulsant Screening

Maximal Electroshock Seizure (MES) Test

- Animals: Male Kunming mice or rats.
- Procedure: A maximal seizure is induced by applying an electrical stimulus (e.g., 50 mA, 60
 Hz for 0.2 s in mice) via corneal electrodes. The endpoint is the abolition of the hind limb



tonic extensor component of the seizure.

- Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various time points before the electrical stimulus to determine the time of peak effect.
- Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals from the seizure endpoint, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

- Animals: Male Kunming mice.
- Procedure: A chemical convulsant, pentylenetetrazole (PTZ), is injected subcutaneously (e.g., 85 mg/kg) to induce clonic seizures. The endpoint is the failure to observe a 5-second clonic seizure within a specified observation period.
- Drug Administration: Test compounds are administered i.p. or p.o. prior to PTZ injection.
- Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals from the seizure endpoint.

In Vitro Anti-inflammatory Assay

TNF-α Release Assay

- Cell Line: Murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells.
- Procedure: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds. After a defined incubation period, the concentration of TNF-α in the cell culture supernatant is measured.
- Detection: TNF- α levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits TNF-α release by 50%, is calculated.



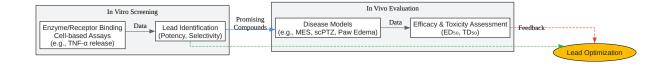
In Vivo Anti-inflammatory Model

Carrageenan-Induced Paw Edema

- · Animals: Rats.
- Procedure: An inflammatory agent, carrageenan (e.g., 0.1 mL of a 1% solution), is injected
 into the sub-plantar tissue of the rat's hind paw. The volume of the paw is measured at
 various time points after the injection using a plethysmometer.
- Drug Administration: Test compounds are administered orally or intraperitoneally before the carrageenan injection.
- Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of the control group.

Visualizations

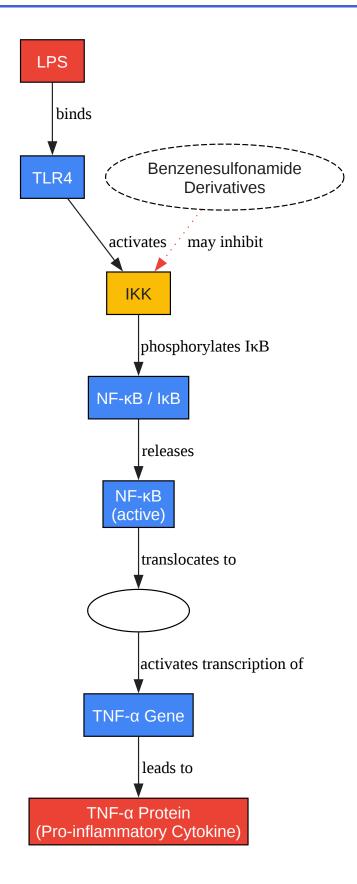
The following diagrams illustrate key concepts and workflows related to the evaluation of N-phenylbenzenesulfonamide derivatives.



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Caption: General workflow for drug discovery involving in vitro and in vivo studies.





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Caption: Postulated anti-inflammatory signaling pathway modulated by some benzenesulfonamide derivatives.

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